molecular formula C6H3Br2NO B143921 2,4-Dibromonicotinaldehyde CAS No. 128071-91-0

2,4-Dibromonicotinaldehyde

Cat. No.: B143921
CAS No.: 128071-91-0
M. Wt: 264.9 g/mol
InChI Key: TXLALYLVGBOCHK-UHFFFAOYSA-N
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Description

2,4-Dibromonicotinaldehyde is a brominated derivative of nicotinaldehyde, characterized by the presence of two bromine atoms at the 2 and 4 positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromonicotinaldehyde typically involves the bromination of nicotinaldehyde. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromonicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromonicotinaldehyde involves its interaction with specific molecular targets. The bromine atoms and the aldehyde group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The presence of two bromine atoms at the 2 and 4 positions provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .

Properties

IUPAC Name

2,4-dibromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLALYLVGBOCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649912
Record name 2,4-Dibromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-91-0
Record name 2,4-Dibromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128071-91-0
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